molecular formula C14H20O3 B14209017 Ethyl 6-ethoxy-2,3,4-trimethylbenzoate CAS No. 917592-82-6

Ethyl 6-ethoxy-2,3,4-trimethylbenzoate

Cat. No.: B14209017
CAS No.: 917592-82-6
M. Wt: 236.31 g/mol
InChI Key: BWVOWAYFOMYSSK-UHFFFAOYSA-N
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Description

Ethyl 6-ethoxy-2,3,4-trimethylbenzoate is an organic compound with the molecular formula C14H20O3 It is a derivative of benzoic acid, featuring an ethoxy group and three methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-ethoxy-2,3,4-trimethylbenzoate typically involves the esterification of 6-ethoxy-2,3,4-trimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethoxy-2,3,4-trimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 6-ethoxy-2,3,4-trimethylbenzoic acid.

    Reduction: Ethyl 6-ethoxy-2,3,4-trimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 6-ethoxy-2,3,4-trimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-ethoxy-2,3,4-trimethylbenzoate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 6-ethoxy-2,3,4-trimethylbenzoate can be compared with other similar compounds such as ethyl benzoate and ethyl 2,4,6-trimethylbenzoate. While these compounds share a common ester functional group, the presence of additional ethoxy and methyl groups in this compound imparts unique chemical properties and reactivity. This uniqueness can be leveraged in specific applications where these properties are advantageous.

List of Similar Compounds

  • Ethyl benzoate
  • Ethyl 2,4,6-trimethylbenzoate
  • Mthis compound

Properties

CAS No.

917592-82-6

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 6-ethoxy-2,3,4-trimethylbenzoate

InChI

InChI=1S/C14H20O3/c1-6-16-12-8-9(3)10(4)11(5)13(12)14(15)17-7-2/h8H,6-7H2,1-5H3

InChI Key

BWVOWAYFOMYSSK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C)C)C)C(=O)OCC

Origin of Product

United States

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